[(3,7-Dimethyl-1-benzofuran-2-yl)methyl](methyl)amine
Description
(3,7-Dimethyl-1-benzofuran-2-yl)methylamine (CAS 1909311-95-0) is a benzofuran-derived amine with a molecular formula of C₁₂H₁₅NO (free base) and a molecular weight of 225.72 g/mol for its hydrochloride salt. Its IUPAC name is 1-(3,7-dimethyl-1-benzofuran-2-yl)-N-methylmethanamine hydrochloride. The compound features a benzofuran core substituted with methyl groups at positions 3 and 7, and a methylaminomethyl group at position 2 (Figure 1). This structure is reported in materials from American Elements, where it is categorized under benzofuran derivatives, though specific applications remain unspecified .
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-(3,7-dimethyl-1-benzofuran-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C12H15NO/c1-8-5-4-6-10-9(2)11(7-13-3)14-12(8)10/h4-6,13H,7H2,1-3H3 |
InChI Key |
MTVNXYQBRLQDOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(O2)CNC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,7-Dimethyl-1-benzofuran-2-yl)methylamine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors to form the benzofuran ring, followed by the introduction of the dimethyl and methylamine groups. For example, a precursor such as 3,7-dimethylbenzofuran can be reacted with formaldehyde and methylamine under acidic conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of (3,7-Dimethyl-1-benzofuran-2-yl)methylamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3,7-Dimethyl-1-benzofuran-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
(3,7-Dimethyl-1-benzofuran-2-yl)methylamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (3,7-Dimethyl-1-benzofuran-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzofuran Family
Benzofuran derivatives are widely studied for their pharmacological and material science applications. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Benzofuran Derivatives
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties/Applications | Source |
|---|---|---|---|---|
| (3,7-Dimethyl-1-benzofuran-2-yl)methylamine | 3,7-dimethyl; 2-(methylaminomethyl) | 225.72 (HCl salt) | Potential pharmacological agent | |
| 2-Methyl-7-nitro-2,3-dihydro-1-benzofuran | 2-methyl; 7-nitro; dihydrobenzofuran | Not reported | Intermediate for amine synthesis | |
| 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid | 5-fluoro; 7-methyl; 3-methylsulfanyl; 2-acetic acid | Not reported | Antibacterial, antitumor activities | |
| (R)-1-(3,3-Difluoro-2,3-dihydrobenzofuran-7-yl)ethan-1-amine | 3,3-difluoro; dihydrobenzofuran; 7-ethylamine | 199.20 (free base) | Pharmaceutical intermediate |
Key Differences and Implications
Substituent Effects on Reactivity: The target compound’s methylaminomethyl group at position 2 distinguishes it from analogues like 2-methyl-7-nitro-2,3-dihydro-1-benzofuran (), which lacks an amine group and is used as a synthetic intermediate. Electron-withdrawing groups (e.g., 5-fluoro and 3-methylsulfanyl in ) enhance the acidity of adjacent protons, influencing hydrogen-bonding interactions in crystal structures. This contrasts with the target compound’s electron-donating methyl groups, which may affect solubility and bioavailability .
Pharmacological Potential: Benzofuran derivatives with acetic acid or sulfanyl groups () exhibit antibacterial and antitumor activities, suggesting that the target compound’s amine group could similarly interact with biological targets. The dihydrobenzofuran scaffold in introduces ring saturation, which can alter metabolic stability and binding affinity compared to the fully aromatic target compound .
Synthetic Pathways :
- The synthesis of 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid involves ester hydrolysis (), a method that could be adapted for the target compound if ester precursors are utilized.
- highlights nitro-to-amine reduction , a plausible route for introducing the amine group in the target compound .
Physical and Chemical Properties
- Thermal Stability : The target compound’s hydrochloride salt is stored at 4°C, suggesting moderate stability. In contrast, the acetic acid derivative in has a melting point of 436–437 K, indicating higher thermal resilience .
Biological Activity
(3,7-Dimethyl-1-benzofuran-2-yl)methylamine is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C₁₂H₁₆ClNO, characterized by a benzofuran structure with dimethyl substitutions at the 3 and 7 positions. This unique structure enhances its stability and reactivity, contributing to its biological activities.
Benzofuran derivatives, including (3,7-Dimethyl-1-benzofuran-2-yl)methylamine, have been shown to exhibit a range of biological activities through various mechanisms:
- Enzyme Inhibition : These compounds can inhibit several enzymes such as topoisomerase I, sigma receptors, and carbonic anhydrase.
- Receptor Modulation : They interact with various receptors involved in cellular signaling pathways, influencing processes like inflammation and cell proliferation.
Biological Activities
The biological activities of (3,7-Dimethyl-1-benzofuran-2-yl)methylamine can be summarized as follows:
-
Anticancer Activity :
- Cytotoxic effects have been observed in human cancer cell lines including leukemia and prostate cancer. Studies indicate significant inhibition of cell growth, suggesting potential use in cancer therapy.
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Antioxidant Activity :
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of (3,7-Dimethyl-1-benzofuran-2-yl)methylamine on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation in colorectal and renal cancer cells, with IC50 values indicating significant potency compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of benzofuran derivatives against E. coli and M. tuberculosis. The compounds exhibited MIC values comparable to established antibiotics like ciprofloxacin, highlighting their potential as alternative therapeutic agents .
Table 1: Biological Activities of (3,7-Dimethyl-1-benzofuran-2-yl)methylamine
| Activity Type | Assessed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell growth | |
| Antimicrobial | MIC against E. coli | |
| Anti-inflammatory | Membrane stabilization | |
| Antioxidant | Free radical scavenging |
Table 2: Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| (3,7-Dimethyl-1-benzofuran-2-yl)methylamine | C₁₂H₁₆ClNO | Strong anticancer and antimicrobial activity |
| 1-Benzofuran-2-ylmethylamine hydrochloride | C₉H₁₃ClN | Simpler structure; potential neuroactivity |
| 4-Methoxybenzofuran | C₁₀H₁₁O₂ | Exhibits different pharmacological profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
